molecular formula C21H21N3O4S B5292248 N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide

N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide

Cat. No. B5292248
M. Wt: 411.5 g/mol
InChI Key: SKKRREUUPCABHW-UHFFFAOYSA-N
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Description

Sulfonamide compounds are a versatile class of molecules with significant biological activity, often explored for their therapeutic potential, including antitumor activities. These molecules have been the subject of numerous studies focusing on their synthesis, molecular structure, and chemical properties to explore and optimize their pharmacological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and intermolecular interactions of sulfonamide compounds have been studied extensively, including single crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on molecular geometry, showcasing the importance of these interactions in determining the molecular conformation and stability of sulfonamide compounds (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, demonstrating their reactivity and potential for functionalization and modification. For example, chemodivergent and redox-neutral annulations through Rh(III)-catalyzed C-H activation highlight the capacity of these compounds to engage in complex chemical transformations (Youwei Xu et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are critical for their practical application and effectiveness as therapeutic agents. The analysis of crystalline polymorphs of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, for instance, reveals insights into the structural variations and their impact on physical properties (N. Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with biological targets, are essential for their pharmacological activity. Studies on the oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride through Rh(III)-catalyzed C-H bond activation strategy showcase the innovative approaches to modifying the chemical properties of these compounds for increased efficacy (Shi-Meng Wang et al., 2018).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-6-3-4-8-18(15)21(25)24-19-12-17(9-10-20(19)28-2)29(26,27)23-14-16-7-5-11-22-13-16/h3-13,23H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKRREUUPCABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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